7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a thiol with a suitable aziridine derivative, followed by oxidation to introduce the sulfonyl group . The reaction conditions often require specific temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures, including NMR, HPLC, and LC-MS analyses to confirm the purity and structure of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Thia-7-azaspiro[4.4]nonane: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
7-Methylsulfonyl-2-thia-7-azaspiro[4.5]decane: Similar structure but with a different ring size, which can influence its chemical properties and applications.
Uniqueness
7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane is unique due to its specific spiro structure and the presence of both sulfur and nitrogen atoms within the ring system.
Properties
IUPAC Name |
7-methylsulfonyl-2-thia-7-azaspiro[4.4]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S2/c1-13(10,11)9-4-2-8(6-9)3-5-12-7-8/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKOFJRXYHQZLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(C1)CCSC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507067 |
Source
|
Record name | 7-(Methanesulfonyl)-2-thia-7-azaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77415-66-8 |
Source
|
Record name | 7-(Methylsulfonyl)-2-thia-7-azaspiro[4.4]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77415-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Methanesulfonyl)-2-thia-7-azaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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